1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride
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Overview
Description
1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride is a chemical compound with the molecular formula C12H12ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride typically involves the reaction of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid+SOCl2→1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride+SO2+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.
Reduction: It can be reduced to 1-benzyl-5-oxopyrrolidine-3-carboxamide using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases (e.g., triethylamine), solvents (e.g., dichloromethane), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: This compound is utilized in the development of new drugs, particularly those targeting the central nervous system due to its pyrrolidine core.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and specificity of these APIs to their targets, influencing various biological pathways .
Comparison with Similar Compounds
1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride can be compared with other similar compounds, such as:
1-Benzyl-5-oxopyrrolidine-3-carboxamide: This compound differs by having an amide group instead of a carbonyl chloride group.
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group.
The uniqueness of this compound lies in its reactivity and versatility as a synthetic intermediate, making it valuable in various chemical transformations and research applications.
Properties
IUPAC Name |
1-benzyl-5-oxopyrrolidine-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTRVDUUKLHFMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555519 |
Source
|
Record name | 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114368-05-7 |
Source
|
Record name | 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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